molecular formula C6H9N3 B2818310 N,2-dimethylpyrimidin-4-amine CAS No. 33643-90-2

N,2-dimethylpyrimidin-4-amine

Cat. No. B2818310
CAS RN: 33643-90-2
M. Wt: 123.159
InChI Key: QNTYSDDFYFIVME-UHFFFAOYSA-N
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Description

“N,2-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name N,2-dimethyl-4-pyrimidinamine . This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .


Synthesis Analysis

The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) has been reported . These ILs have been used as efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .


Molecular Structure Analysis

The InChI code for “N,2-dimethylpyrimidin-4-amine” is 1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3, (H,7,8,9) . The InChI key is QNTYSDDFYFIVME-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N,2-dimethylpyrimidin-4-amine” based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .


Physical And Chemical Properties Analysis

“N,2-dimethylpyrimidin-4-amine” is a powder with a melting point of 80-81°C .

Scientific Research Applications

Antifungal Applications

N,2-dimethylpyrimidin-4-amine derivatives exhibit antifungal properties. A study synthesized various dimethylpyrimidin-derivatives and tested their effectiveness against fungi like Aspergillus terreus and Aspergillus niger. These compounds, particularly one designated as compound number (2), demonstrated notable antifungal activity, suggesting their potential as antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

N,2-dimethylpyrimidin-4-amine derivatives have also been explored for their antiangiogenic effects. A silico study examined several synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. These compounds were assessed for their binding affinity with VEGFR-2 kinase, a critical target in antiangiogenic therapy. The results indicated that these derivatives, particularly one compound, exhibited significant binding energy and theoretical effectiveness as antiangiogenic agents (Jafar & Hussein, 2021).

DNA Interaction Studies

N,2-dimethylpyrimidin-4-amine derivatives have been studied for their interaction with DNA. One such study evaluated the interaction of two phleomycin amplifiers, including a derivative of N,N-dimethylpyrimidin-2-amine, with DNA. The study found that these compounds intercalate with DNA, affecting its structure and properties. This interaction is crucial for understanding the compounds' biological amplification activity, especially in the context of anticancer drug development (Strekowski et al., 1986).

Chemical Synthesis and Structural Analysis

There is significant research focused on the chemical synthesis and structural analysis of N,2-dimethylpyrimidin-4-amine derivatives. Studies have explored various synthetic pathways, such as the transformation of enaminouracil to create substituted pyrimidines, and examined their crystal structures (Hamama et al., 2012). Another study synthesized and analyzed the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the intricate molecular arrangements and interactions within these compounds (Repich et al., 2017).

Other Applications

The diversity of N,2-dimethylpyrimidin-4-amine derivatives extends to various other applications. These include their use in glycomic analysis (Chen et al., 2018), reactions with cyanamides (Shestakov et al., 2006), and investigations into fluorescence binding with bovine serum albumin (Meng et al., 2012).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Safety and Hazards

“N,2-dimethylpyrimidin-4-amine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The use of ionic liquids (ILs) as a green alternative to traditional solvents in organic synthesis has increased in recent years . The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) as efficient catalysts opens up new possibilities for future research .

properties

IUPAC Name

N,2-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYSDDFYFIVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethylpyrimidin-4-amine

CAS RN

33643-90-2
Record name N,2-dimethylpyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An autoclave was charged with 2-methyl-pyrimidine-4-carbaldehyde oxime (13 g) from I.1.2, 150 ml of methanol and 70 ml of triethylamine. The autoclave was purged with nitrogen. To this mixture was added 3 g of a 10% palladium-on-carbon catalyst. The autoclave was sealed and purged twice with hydrogen gas. The hydrogenation was run for 2 h. In doing this, the reaction mixture was warmed up to 40° C. in the meantime. The precipitate was filtered off, washed with methanol to yield the title compound as light red solid (11 g, 94%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
94%

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